9,10-Bis(4-cyanophenylethynyl)anthracene
Overview
Description
9,10-Bis(4-cyanophenylethynyl)anthracene is an organic compound that belongs to the family of anthracene derivatives. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific research fields. It is characterized by the presence of two cyanophenylethynyl groups attached to the 9 and 10 positions of the anthracene core.
Mechanism of Action
Target of Action
The primary target of 9,10-Bis(4-cyanophenylethynyl)anthracene is the fluorescence pathway . This compound is an aromatic hydrocarbon that displays strong fluorescence and is used as a chemiluminescent fluorophore with high quantum efficiency .
Mode of Action
This compound interacts with its targets by emitting light when it is excited . This is due to its polycyclic aromatic hydrocarbon system, which allows it to absorb light at a certain wavelength and then re-emit it at a longer wavelength . The emission wavelength can be lowered by substituting the anthracene core by halogens or alkyls .
Biochemical Pathways
The compound affects the chemiluminescence pathway . When it is excited, it emits light, which can be detected and measured. This property makes it useful in various applications, such as in lightsticks and as a dopant for organic semiconductors in OLEDs .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its light-emitting properties . When excited, it emits a ghostly green light, which can be used to illuminate objects or spaces .
Action Environment
Environmental factors such as temperature and light conditions can influence the action, efficacy, and stability of this compound . For instance, its light-emitting properties may be affected by the presence of other chemicals or changes in temperature .
Biochemical Analysis
Biochemical Properties
9,10-Bis(4-cyanophenylethynyl)anthracene is known to exert fluorescence properties due to its polycyclic aromatic hydrocarbon system and it is commonly used as a scintillator additive . It was also studied extensively as a fluorescence emitters for peroxyoxalate chemiluminescence . Specific enzymes, proteins, and other biomolecules that this compound interacts with are not yet fully identified.
Molecular Mechanism
The molecular mechanism of action of this compound is not yet fully understood. It is known to display strong fluorescence and is used as a chemiluminescent fluorophore with high quantum efficiency . The specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are not yet fully identified.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Bis(4-cyanophenylethynyl)anthracene typically involves the Sonogashira cross-coupling reaction. This reaction is carried out between 9,10-dibromoanthracene and 4-ethynylbenzonitrile in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base, such as triethylamine, and a solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
While the industrial production methods for this compound are not extensively documented, it is likely that similar synthetic routes are employed on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
9,10-Bis(4-cyanophenylethynyl)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the anthracene core or the cyanophenylethynyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinone derivatives, while reduction can produce dihydroanthracene derivatives.
Scientific Research Applications
9,10-Bis(4-cyanophenylethynyl)anthracene has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe and in the study of photophysical properties.
Biology: The compound’s fluorescence properties make it useful in bioimaging and as a marker in biological assays.
Medicine: Research is ongoing into its potential use in photodynamic therapy and as a diagnostic tool.
Industry: It is employed in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Comparison with Similar Compounds
Similar Compounds
- 9,10-Bis(phenylethynyl)anthracene
- 9,10-Diphenylanthracene
- 9,10-Dicyanoanthracene
Uniqueness
9,10-Bis(4-cyanophenylethynyl)anthracene is unique due to the presence of cyanophenylethynyl groups, which impart distinct electronic and photophysical properties. Compared to similar compounds, it exhibits higher fluorescence quantum yields and different absorption/emission spectra, making it particularly valuable in applications requiring high sensitivity and specificity.
Properties
IUPAC Name |
4-[2-[10-[2-(4-cyanophenyl)ethynyl]anthracen-9-yl]ethynyl]benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H16N2/c33-21-25-13-9-23(10-14-25)17-19-31-27-5-1-2-6-28(27)32(30-8-4-3-7-29(30)31)20-18-24-11-15-26(22-34)16-12-24/h1-16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLULEDYGRANSMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C#CC4=CC=C(C=C4)C#N)C#CC5=CC=C(C=C5)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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